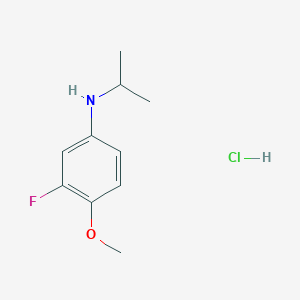![molecular formula C7H15Cl2FN2 B1531202 (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride CAS No. 1807939-68-9](/img/structure/B1531202.png)
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Overview
Description
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride: . Its unique structure, featuring a fluorine atom at the 7th position, contributes to its distinct chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as pyrrolidine derivatives.
Piperazine Formation: The fluorinated intermediate is then cyclized to form the piperazine ring using appropriate cyclization agents.
Dihydrochloride Formation: The final step involves converting the piperazine into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound can be synthesized in batch reactors, where each step is carefully controlled to ensure high yield and purity.
Continuous Flow Synthesis: For large-scale production, continuous flow chemistry can be employed to streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like Grignard reagents or organolithium compounds can replace the fluorine atom.
Acid-Base Reactions: The dihydrochloride salt can undergo acid-base reactions, where it can act as a weak base in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and various metal catalysts.
Reduction: LiAlH4, NaBH4, and other hydride donors.
Substitution: Grignard reagents, organolithium compounds, and polar aprotic solvents.
Acid-Base Reactions: Hydrochloric acid, sulfuric acid, and other strong acids.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced fluorinated compounds.
Substitution Products: Various organofluorine compounds.
Acid-Base Reaction Products: Protonated or deprotonated forms of the compound.
Scientific Research Applications
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride: can be compared with other similar compounds, such as (8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride and 7-fluoro-octahydropyrrolo[1,2-a]piperazine :
Uniqueness: The presence of a single fluorine atom at the 7th position distinguishes it from its difluoro counterpart, which has two fluorine atoms at the 7th position.
Chemical Properties: The single fluorine atom imparts different reactivity and stability compared to the difluoro compound.
Applications: The unique properties of the compound may lead to different applications in research and industry.
Comparison with Similar Compounds
(8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
7-fluoro-octahydropyrrolo[1,2-a]piperazine
Properties
IUPAC Name |
(7S,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPKJBTUTOXIBN-JFYKYWLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H](C[C@H]2CN1)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-68-9 | |
| Record name | (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
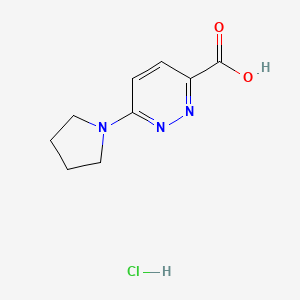

![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)

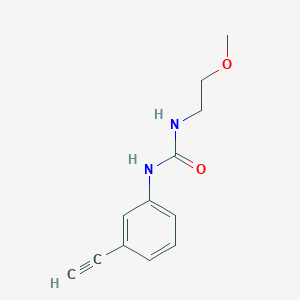
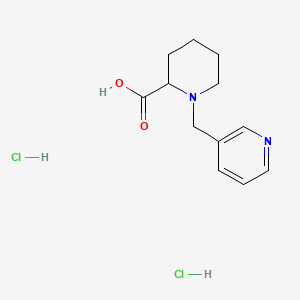

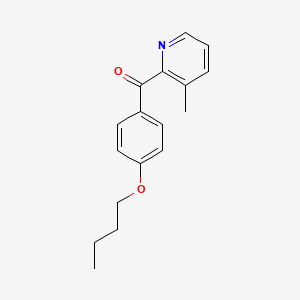
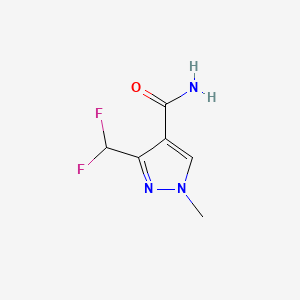
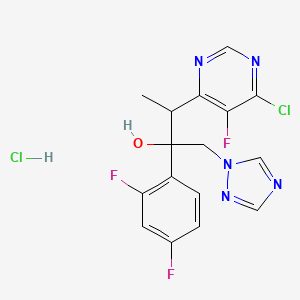
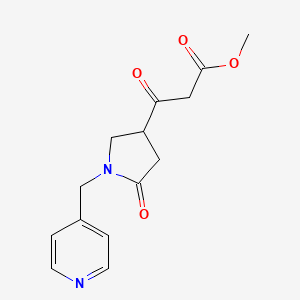
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)
